molecular formula C8H6BrN5O3 B11102396 (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone

(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone

Cat. No.: B11102396
M. Wt: 300.07 g/mol
InChI Key: OBMFHTVXSCLPCL-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone is a heterocyclic compound that features both bromine and nitro functional groups attached to pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism by which (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-nitro-1H-pyrazol-1-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6BrN5O3

Molecular Weight

300.07 g/mol

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone

InChI

InChI=1S/C8H6BrN5O3/c1-12-4-6(9)7(11-12)8(15)13-3-5(2-10-13)14(16)17/h2-4H,1H3

InChI Key

OBMFHTVXSCLPCL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2C=C(C=N2)[N+](=O)[O-])Br

Origin of Product

United States

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